Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl-
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Overview
Description
Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- is a chemical compound with the molecular formula C12H10ClNO2S It is a derivative of benzenesulfonamide, characterized by the presence of a 3-chlorophenyl group, a hydroxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 3-chloroaniline under basic conditions, followed by the introduction of a hydroxy group and a methyl group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of bacterial dihydropteroate synthase, leading to antimicrobial effects, or inhibition of carbonic anhydrase, contributing to anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)benzenesulfonamide
- N-(4-chlorophenyl)benzenesulfonamide
- N-(3-bromophenyl)benzenesulfonamide
- N-(3-chlorophenyl)-4-methylbenzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- is unique due to the presence of both a hydroxy group and a methyl group, which may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties. The specific substitution pattern also influences its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62918-96-1 |
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Molecular Formula |
C13H12ClNO3S |
Molecular Weight |
297.76 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-hydroxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-10-5-7-13(8-6-10)19(17,18)15(16)12-4-2-3-11(14)9-12/h2-9,16H,1H3 |
InChI Key |
BTKULSSSUNISEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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